

Application Notes and Protocols: Diflumidone for Experimental Use

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Compound of Interest

Compound Name: **Diflumidone**

Cat. No.: **B1670564**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the experimental use of **Diflumidone**, a non-steroidal anti-inflammatory agent. The following sections cover its mechanism of action, formulation for in vitro and in vivo studies, and standardized protocols for assessing its activity.

Product Information and Properties

Diflumidone is a non-steroidal anti-inflammatory drug (NSAID). Its fundamental properties are crucial for designing and interpreting experiments.

Table 1: Physicochemical Properties of **Diflumidone**

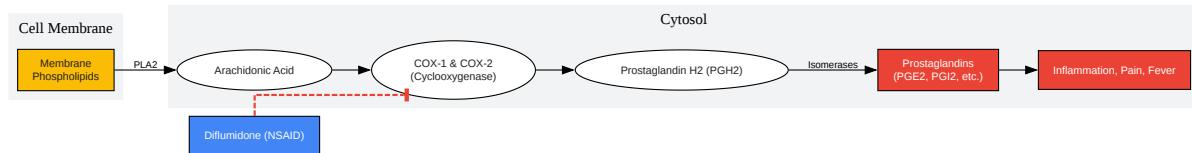
Property	Value	Reference
IUPAC Name	N-(3-benzoylphenyl)-1,1-difluoromethanesulfonamide	
Molecular Formula	C ₁₄ H ₁₁ F ₂ NO ₃ S	
Molecular Weight	311.31 g/mol	
Synonyms	R-807, Diflumidonus	
CAS Number	22736-85-2	
Formulation	Available as Diflumidone and Diflumidone Sodium	

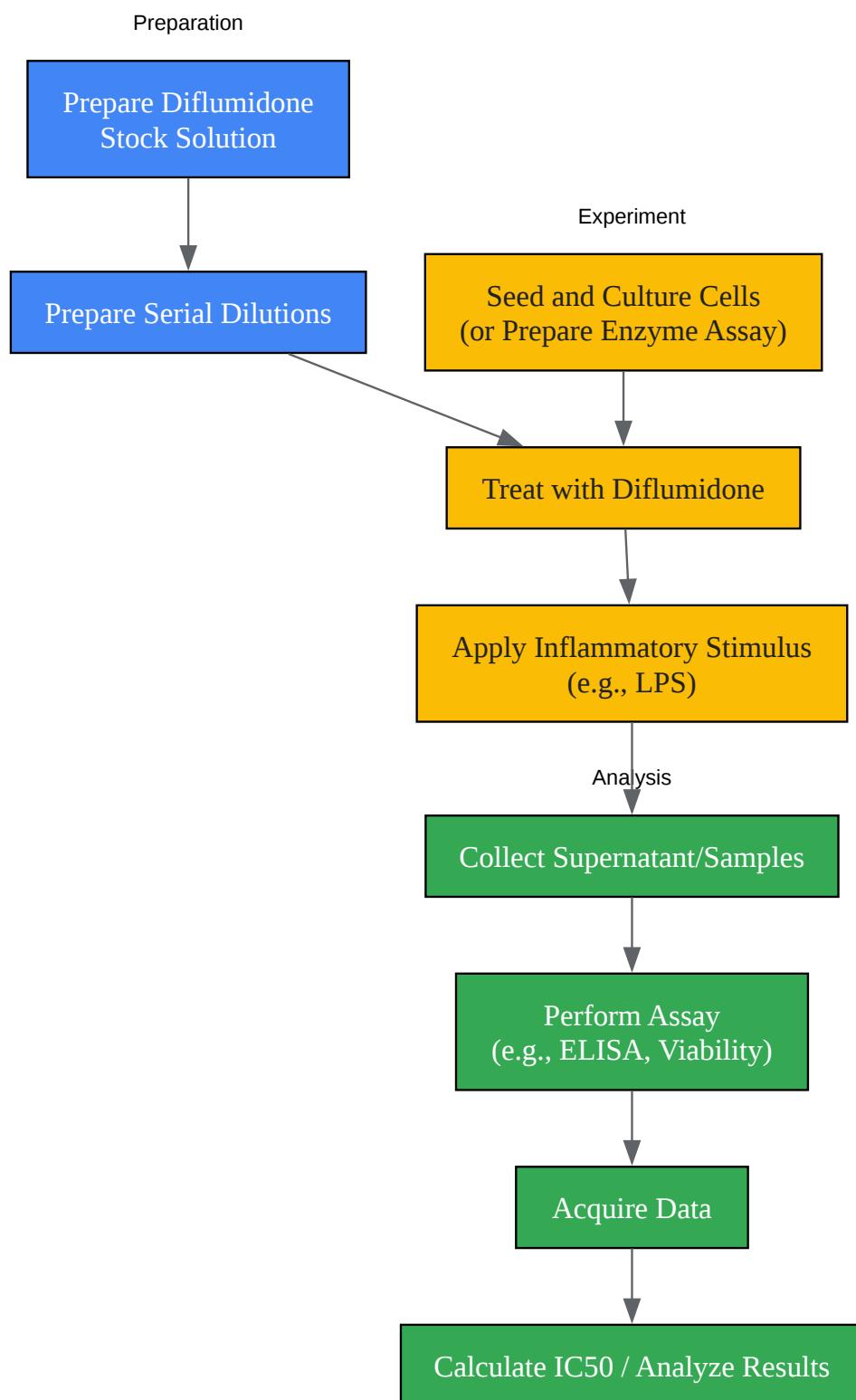
Mechanism of Action

Diflumidone functions as an anti-inflammatory agent primarily by inhibiting the biosynthesis of prostaglandins. It targets prostaglandin-endoperoxide synthases (cyclooxygenase enzymes, COX-1 and COX-2), which are critical for converting arachidonic acid into prostaglandin precursors. This inhibition reduces the production of prostaglandins E and F, key mediators of inflammation, pain, and fever.

Signaling Pathway: Prostaglandin Biosynthesis

The diagram below illustrates the conversion of arachidonic acid to prostaglandins and highlights the inhibitory action of **Diflumidone**. Non-steroidal anti-inflammatory drugs (NSAIDs) act by blocking the cyclooxygenase (COX) enzymes. This prevents the synthesis of prostaglandins that cause pain, fever, and inflammation.



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